molecular formula C23H23NO6 B4129136 2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID

2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID

Cat. No.: B4129136
M. Wt: 409.4 g/mol
InChI Key: GLNLFXURHGUFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a dimethoxyphenyl group and a formamido group, as well as a phenylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Formamido Group: This can be done through amidation reactions using formic acid derivatives.

    Formation of the Phenylpropanoic Acid Moiety: This step may involve Friedel-Crafts acylation followed by oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile
  • 2-(3,4-Dimethoxyphenyl)-4-methylthiazole-5-carboxylic acid

Uniqueness

2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring with a dimethoxyphenyl group and a formamido group makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-2-methylfuran-3-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-14-17(13-20(30-14)16-9-10-19(28-2)21(12-16)29-3)22(25)24-18(23(26)27)11-15-7-5-4-6-8-15/h4-10,12-13,18H,11H2,1-3H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNLFXURHGUFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=C(C=C2)OC)OC)C(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID
Reactant of Route 2
2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID
Reactant of Route 3
Reactant of Route 3
2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID
Reactant of Route 4
2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID
Reactant of Route 5
2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID
Reactant of Route 6
2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOIC ACID

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